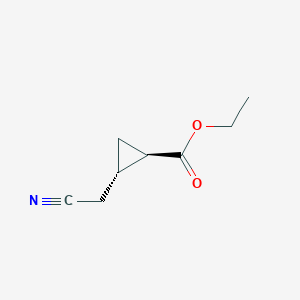
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
説明
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound with notable potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
This compound features a cyclopropane ring with a carboxylate group and a cyanomethyl substituent. Its molecular formula is C_8H_11NO_2, with a molecular weight of approximately 153.18 g/mol. The compound's unique stereochemistry contributes to its reactivity and potential biological interactions.
| Property | Detail |
|---|---|
| Molecular Formula | C_8H_11NO_2 |
| Molecular Weight | 153.18 g/mol |
| Functional Groups | Carboxylate, Cyanomethyl |
| Structural Features | Cyclopropane ring |
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and the introduction of the cyanomethyl and carboxylate groups. The synthesis can be complex due to the need for specific reagents and conditions to ensure the desired stereochemistry is achieved.
Pharmacological Interactions
Preliminary studies indicate that this compound may interact with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating disorders related to these pathways, such as obesity or sleep disorders. Further investigations into its binding affinity and mechanism of action are necessary to elucidate its pharmacological properties.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes. For instance, its structural features allow it to bind effectively to active sites of target proteins, potentially modulating their activity. Specific studies have demonstrated its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism .
Case Studies
- Orexin Receptor Antagonism : A study investigated the interaction of this compound with orexin receptors. Results suggested that the compound could serve as a selective antagonist, influencing sleep-wake cycles in animal models.
- ACC Inhibition : Research focused on the compound's role as an ACC inhibitor revealed promising results in reducing lipid synthesis in HepG2 cells, highlighting its potential use in metabolic disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | Similar cyanomethyl and carboxylate groups | Different stereochemistry affecting reactivity |
| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Contains cis configuration at the cyclopropane ring | Different stereochemical properties |
| This compound | Contains trans configuration at the cyclopropane ring | Impacts on physical properties and reactivity |
特性
IUPAC Name |
ethyl (1R,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVJJFBBHUGPY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















